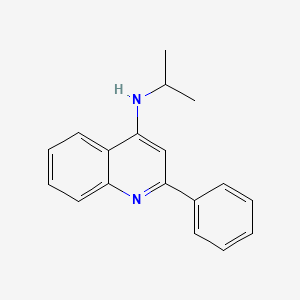

N-Isopropyl-2-phenylquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

128924-99-2 |

|---|---|

Molecular Formula |

C18H18N2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2-phenyl-N-propan-2-ylquinolin-4-amine |

InChI |

InChI=1S/C18H18N2/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18/h3-13H,1-2H3,(H,19,20) |

InChI Key |

LMTXKFFRXGLJEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualization Within the Field of Substituted Quinoline Chemistry

The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in medicinal chemistry and materials science. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space with diverse physicochemical and biological profiles.

N-Isopropyl-2-phenylquinolin-4-amine is characterized by specific substitutions at the 2- and 4-positions of the quinoline core. The presence of a phenyl group at the 2-position and an isopropylamino group at the 4-position defines its unique chemical architecture. The synthesis of such 2-phenyl-4-aminoquinoline derivatives generally involves the reaction of a corresponding 2-phenyl-4-chloroquinoline with the appropriate amine, in this case, isopropylamine (B41738). This synthetic route allows for the systematic modification of the substituent at the 4-position, enabling the exploration of structure-activity relationships (SAR).

The broader class of 2-phenylquinolines has been investigated for various applications. For instance, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. nih.gov The Friedländer annulation is a common and versatile method for the synthesis of the core quinoline structure, which can then be further modified. mdpi.com

Overview of Research Significance for N Isopropyl 2 Phenylquinolin 4 Amine and Its Analogues

Direct Synthetic Approaches to this compound

Direct, efficient construction of the this compound core is often achieved through methods that build the quinoline (B57606) ring and install the C4-amino substituent in a concerted or sequential one-pot fashion. These approaches prioritize atom economy and modularity, allowing for the rapid generation of analogues.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single operation. nih.govrug.nl A notable MCR for the synthesis of 4-aminoquinolines is the one-pot, two-stage process involving an imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade. nih.govacs.org This modular three-component reaction combines an N-aryl benzimidoyl chloride, a terminal alkyne, and an isocyanide to afford a diverse range of 4-aminoquinolines.

The general mechanism involves the palladium- and copper-catalyzed coupling of the imidoyl chloride with the terminal alkyne to form an ynimine intermediate. This intermediate is then subjected to an acid-mediated cycloaromatization to yield the final 4-aminoquinoline (B48711) product. nih.govacs.org The synthesis of this compound via this route would theoretically involve the reaction of N-(2-iodophenyl)benzimidoyl chloride, a suitable terminal alkyne precursor for the phenyl group (like phenylacetylene), and isopropyl isocyanide.

The versatility of this method allows for significant variation in the substituents at the 2-position (derived from the alkyne) and the 4-amino group (derived from the isocyanide). nih.gov Research has demonstrated the successful synthesis of various N-alkyl and N-aryl-2-arylquinolin-4-amines using this strategy.

Table 1: Examples of 4-Aminoquinolines Synthesized via Imidoylative Sonogashira/Cyclization Cascade nih.govacs.org

| N-Substituent (from Isocyanide) | 2-Phenyl Substituent (from Alkyne) | Quinoline Substituent (from Imidoyl Chloride) | Product | Yield (%) |

|---|---|---|---|---|

| tert-Butyl | p-Tolyl | 6-Fluoro | N-(tert-Butyl)-6-fluoro-2-(p-tolyl)quinolin-4-amine | 78 |

| tert-Butyl | 3-Chlorophenyl | 7-Chloro | N-(tert-Butyl)-7-chloro-2-(3-chlorophenyl)quinolin-4-amine | 67 |

| tert-Butyl | 4-Methoxyphenyl | 7-Fluoro | N-(tert-Butyl)-7-fluoro-2-(4-methoxyphenyl)quinolin-4-amine | 79 |

Beyond multi-component strategies, facilitated amination reactions provide a regioselective route to this compound. These methods often involve the synthesis of a 2-phenylquinolin-4-ol (B75522) or 4-chloro-2-phenylquinoline (B1581051) intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction. The 4-position of the quinoline ring is activated towards nucleophilic attack, allowing for the introduction of the isopropylamino group.

For instance, the reaction of 4-chloro-2-phenylquinoline with isopropylamine (B41738), often in a suitable solvent and potentially with a base to scavenge the HCl byproduct, yields the target compound. The precursor, 4-chloro-2-phenylquinoline, can be readily prepared from 2-phenylquinolin-4-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Precursor Chemistry and Intermediate Reactivity in Quinoline Synthesis

The synthesis of this compound is fundamentally dependent on the chemistry of its precursors and the reactivity of key intermediates. Classic quinoline syntheses, such as the Friedländer annulation, are relevant for constructing the core heterocyclic system. nih.gov The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminobenzophenone (B122507) with a compound containing an α-methylene group adjacent to a carbonyl, such as an α-methylene ketone. nih.gov In this context, 2-aminobenzophenone serves as a critical precursor, which can be prepared through methods like the reductive cleavage of a 3-phenyl-2,1-benzisoxazole intermediate. mdpi.com

In the multi-component strategies discussed previously, the reactivity of the ynimine intermediate formed after the Sonogashira coupling is paramount. This species undergoes an intramolecular cyclization onto the aniline (B41778) ring, followed by aromatization to form the stable quinoline system. The choice of acid catalyst for the cyclization step is crucial for achieving high yields. nih.govacs.org Similarly, precursors for the other components, such as isopropyl isocyanide (for the MCR) or isopropylamine (for SNAr reactions), are essential. Isopropylamine can be synthesized through various industrial methods, including the reaction of isopropyl alcohol with ammonia.

Derivatization Strategies for the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modification. Derivatization can be targeted at three main positions: the C4-amino group, the C2-phenyl ring, and the quinoline nucleus itself. Such modifications are crucial for exploring structure-activity relationships in various chemical applications.

The isopropyl group at the C4-amine can be replaced with a wide variety of other amino and aminoalkyl functionalities. This is typically achieved by reacting a 4-chloro-2-phenylquinoline precursor with different primary or secondary amines. Studies have demonstrated the synthesis of extensive libraries of 2-phenylquinolin-4-amines with diverse N-substituents at this position. nih.gov These substituents can range from simple alkyl chains to more complex structures containing additional functional groups like ethers, tertiary amines, or piperazine (B1678402) rings. nih.govmdpi.com

Table 2: Examples of C4-Amine Derivatization of the 2-Phenylquinoline (B181262) Scaffold nih.gov

| Amine Reagent | Resulting C4-Substituent | Example Product Name |

|---|---|---|

| N,N-Dimethylethylenediamine | -[2-(Dimethylamino)ethyl]amino | N-[2-(Dimethylamino)ethyl]-2-phenylquinolin-4-amine |

| 1-(2-Aminoethyl)piperidine | -[2-(Piperidin-1-yl)ethyl]amino | N-[2-(Piperidin-1-yl)ethyl]-2-phenylquinolin-4-amine |

| 1-(3-Aminopropyl)-2-pipecoline | -[3-(2-Methylpiperidin-1-yl)propyl]amino | N-[3-(2-Methylpiperidin-1-yl)propyl]-2-phenylquinolin-4-amine |

The aromatic rings of the this compound scaffold offer numerous sites for substitution, allowing for fine-tuning of the molecule's properties. Substituents can be introduced either by using appropriately functionalized starting materials in the primary synthesis or by post-synthetic modification of the parent scaffold.

The imidoylative Sonogashira/cyclization cascade is particularly well-suited for this purpose, as it allows for the use of substituted anilines (leading to substituted quinolines) and substituted phenylacetylenes (leading to substituted C2-phenyl rings). nih.govacs.org A wide range of functional groups, including halogens (F, Cl), alkyl (methyl), and alkoxy (methoxy) groups, have been successfully incorporated onto both the quinoline and the C2-phenyl rings using this method. nih.govacs.org These substitutions can influence the electronic properties and conformation of the final molecule. Similarly, electrophilic aromatic substitution reactions could potentially be used to functionalize the pre-formed scaffold, although selectivity can be a challenge. researchgate.net

Table 3: Examples of Phenyl and Quinoline Ring Substitutions nih.govacs.orgnih.gov

| Quinoline Substitution | C2-Phenyl Substitution | Example Compound Structure | Synthetic Method |

|---|---|---|---|

| 6-Methoxy | 4-Acetyl | 4-(4-Acetylanilino)-6-methoxy-2-phenylquinoline | Condensation/Amination |

| 7-Fluoro | 4-Methoxy | N-(tert-Butyl)-7-fluoro-2-(4-methoxyphenyl)quinolin-4-amine | Sonogashira/Cyclization |

| 6-Fluoro | 4-Methyl (p-Tolyl) | N-(tert-Butyl)-6-fluoro-2-(p-tolyl)quinolin-4-amine | Sonogashira/Cyclization |

Chemical Modifications of Related N-Phenylquinolin-4-amine Derivatives (e.g., N-Difluoromethylation)

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl or thiol groups. chemrxiv.org

Recent advancements have demonstrated the N-difluoromethylation of N-phenylquinolin-4-amine derivatives. A notable method involves the use of bromo(difluoro)acetic acid in the presence of potassium carbonate at room temperature. chemrxiv.org This transition-metal-free approach provides a practical and scalable route to a variety of N-difluoromethylated products. The reaction is believed to proceed through the formation of a key N-difluoromethylquinolinium salt intermediate, which arises from nucleophilic substitution by the quinoline nitrogen onto the difluoromethyl source, followed by decarboxylation. chemrxiv.org

This methodology has been shown to be tolerant of a wide array of functional groups. For instance, N-phenylquinolin-4-amine substrates bearing halide substituents, as well as various sulfur-containing moieties like -SCF3, -SF5, and sulfonamides, undergo N-difluoromethylation in good to high yields. chemrxiv.org The reaction's robustness allows for its application in the late-stage functionalization of complex molecules, including commercial drug molecules, highlighting its potential in pharmaceutical research and development. chemrxiv.org The resulting N-difluoromethylated compounds, which feature an imine or keto functionality depending on the substrate, represent a novel class of molecules with potential for further chemical exploration. chemrxiv.org

Spectroscopic and Spectrometric Characterization in Synthetic Research

The unambiguous determination of the structure and molecular formula of newly synthesized compounds is a cornerstone of chemical research. For derivatives of the this compound scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable analytical tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of synthetic products.

For a compound such as this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. Key expected resonances would include:

Isopropyl Group: A doublet for the six equivalent methyl protons and a septet for the single methine proton, arising from spin-spin coupling.

Aromatic Protons: A series of multiplets in the aromatic region of the spectrum corresponding to the protons on the phenyl ring and the quinoline core. The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the heterocyclic and phenyl rings.

Amine Proton: A signal corresponding to the N-H proton, which may be broadened and its chemical shift can be dependent on solvent and concentration.

While specific experimental NMR data for this compound are not detailed in the surveyed scientific literature, the general principles of NMR spectroscopy are universally applied for the structural confirmation of such quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm).

For this compound, the molecular formula is C₁₈H₁₈N₂. uni.lu The theoretical exact mass of the neutral molecule is 262.1470 Da, and the protonated species, [M+H]⁺, would have a theoretical m/z of 263.1543. uni.lu An experimental HRMS measurement that provides an m/z value extremely close to this theoretical value would serve as strong evidence to confirm the molecular formula of the synthesized compound. This level of accuracy allows chemists to distinguish between different compounds that may have the same nominal mass but different elemental compositions.

Although specific experimental HRMS reports for this compound are not prevalent in the reviewed literature, it remains a standard and essential technique for the characterization of all newly synthesized organic molecules, including N-phenylquinolin-4-amine derivatives. mdpi.com

Biological Activities and Pharmacological Investigations of N Isopropyl 2 Phenylquinolin 4 Amine and Analogues

Antifungal Activity Studies

Analogues of N-Isopropyl-2-phenylquinolin-4-amine have demonstrated notable efficacy as antifungal agents, particularly against fungi that are pathogenic to plants. These findings suggest a promising role for this class of compounds in agricultural applications.

In Vitro Efficacy against Phytopathogenic Fungi

A series of 2-phenyl-4-aminoquinolines has been evaluated for in vitro antifungal activity against several significant phytopathogenic fungi. nih.govresearchgate.net Studies revealed that the majority of these compounds exhibit significant inhibitory activity against the tested fungi. nih.gov For instance, certain analogues demonstrated promising efficacy against C. lunata, P. grisea, and A. alternate. nih.gov The structure-activity relationship (SAR) analyses from these studies indicate that the aniline (B41778) moiety at the 4-position of the quinoline (B57606) core is a critical determinant of the compound's antifungal potency. nih.gov This highlights the importance of the N-isopropyl group in the titular compound for its biological activity.

Comparative Potency Assessment with Established Antifungal Agents

In comparative studies, the antifungal potency of 2-phenyl-4-aminoquinoline derivatives has been benchmarked against established commercial fungicides. Notably, certain analogues have shown inhibitory activities superior to that of azoxystrobin (B1666510), a widely used agricultural fungicide. nih.govresearchgate.net For example, one specific derivative, compound 6e in a referenced study, exhibited EC50 values of 13.3 μg/mL against C. lunata, 14.4 μg/mL against P. grisea, and 15.6 μg/mL against A. alternate, surpassing the efficacy of azoxystrobin under the same conditions. nih.gov Another analogue, Ac12, showed potent activity against S. sclerotiorum and B. cinerea with EC50 values of 0.52 and 0.50 μg/mL, respectively, which was significantly more potent than azoxystrobin (EC50 >30 μg/mL). nih.gov

Table 1: Antifungal Activity of 2-Phenyl-4-aminoquinoline Analogues

| Compound | C. lunata (EC50 μg/mL) | P. grisea (EC50 μg/mL) | A. alternate (EC50 μg/mL) |

|---|---|---|---|

| Analogue 6e | 13.3 | 14.4 | 15.6 |

| Azoxystrobin (Control) | - | - | - |

Data sourced from scientific studies evaluating 2-phenyl-4-aminoquinoline derivatives. nih.gov

Anticancer and Antitumor Research

The 2-phenylquinoline (B181262) scaffold is a key structural feature in a variety of compounds investigated for their anticancer properties. These derivatives have been shown to exert their effects through multiple mechanisms, including direct cytotoxicity to tumor cells and interference with crucial cellular pathways.

In Vitro Cytotoxicity against Human Tumor Cell Lines

Analogues of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govbrieflands.commdpi.com For example, a series of tetrahydroquinoline derivatives were tested against MCF-7 (breast), HepG-2 (liver), and A549 (lung) cancer cell lines, with some compounds showing IC50 values ranging from 9 to 68.02 μM. nih.gov In another study, functionalized quinoline derivatives demonstrated high cytotoxicity against Caco-2 (colon) cancer cells, with one nitro-aldehyde derivative recording an IC50 value of 0.53 µM. brieflands.com These studies underscore the potential of the quinoline core structure as a basis for the development of new antiproliferative agents. brieflands.commdpi.com

Table 2: In Vitro Cytotoxicity of Selected Quinoline Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analogue 15 | MCF-7 | 15.16 |

| Analogue 15 | HepG-2 | 18.74 |

| Analogue 15 | A549 | 18.68 |

| Derivative E | Caco-2 | 0.53 |

IC50 values represent the concentration required to inhibit 50% of cell growth. Data compiled from studies on quinoline derivatives. nih.govbrieflands.com

Modulation of Cellular Pathways (e.g., STAT3 Inhibition, Tubulin Polymerization)

Quinoline derivatives have been identified as modulators of key cellular pathways implicated in cancer progression.

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology due to its role in cancer cell proliferation, survival, and metastasis. researchgate.netresearchgate.net The phosphorylation of STAT3 at the Y705 residue is a critical step in its activation pathway. researchgate.netnih.gov Research has demonstrated that novel quinazoline-based compounds can inhibit this phosphorylation-dependent activation. researchgate.net Furthermore, some pyrazoline derivatives clubbed with imidazopyridine have been shown to bind to the SH2 domain of the STAT3 protein, thereby decreasing the levels of phosphorylated STAT3. researchgate.net This inhibition of the STAT3 signaling pathway presents a promising mechanism for the anticancer activity of quinoline-related compounds. researchgate.netmdpi.com

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an important target for anticancer drugs. nih.govrsc.org Several quinoline derivatives have been designed and synthesized as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govrsc.orgnih.govpolyu.edu.hk Certain compounds have been shown to effectively inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.govrsc.orgnih.gov For instance, one potent quinoline derivative, compound 4c, was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and significantly disrupt the microtubule network in breast cancer cells. nih.govrsc.org

DNA Intercalation Capabilities

A significant mechanism underlying the antitumor activity of many quinoline derivatives is their ability to act as DNA intercalating agents. nih.govacs.org This involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Molecular modeling and experimental studies have shown that for effective intercalative binding, the 2-phenyl ring must be essentially coplanar with the quinoline chromophore. nih.gov Phenylquinoline-8-carboxamides, for example, have been studied as "minimal" DNA-intercalating agents. nih.govnih.gov Molecular mechanics calculations have been used to determine the binding energies of these compounds with DNA, and a correlation has been found between the calculated binding energy, experimentally determined free energies, and in vitro cytotoxic activity. nih.gov This suggests that the DNA intercalating ability of these compounds is a key contributor to their biological effects.

Protease Inhibition in Oncological Contexts

Research into quinoline-based compounds has revealed their potential to modulate the activity of critical proteases in oncological contexts. For instance, certain quinoline derivatives have been investigated as inhibitors of caspases, a family of cysteine proteases central to the execution of apoptosis. researchgate.net The inhibition of specific caspases can influence cell death pathways, which are often dysregulated in cancer. researchgate.net One study reported that quinoline-2-one/pyrazole hybrids demonstrated notable caspase-3 inhibition, suggesting a potential anti-apoptotic effect that could be relevant in certain therapeutic strategies. researchgate.net

Furthermore, quinoline analogues have been explored as inhibitors of matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix, facilitating tumor cell invasion and metastasis. nih.govmdpi.com The inhibition of MMPs, such as MMP-2 and MMP-9, is a key target for anti-metastatic therapies. mdpi.commdpi.com Studies on 8-hydroxyquinoline (B1678124) derivatives have shown their potential as MMP-2 and MMP-9 inhibitors. researchgate.net Another study identified clioquinol (B1669181) and chloroxine, both containing a quinoline structure, as inhibitors of MMP-14, an enzyme involved in angiogenesis. nih.gov

Table 1: Examples of Quinoline Analogues with Protease Inhibition Activity in Cancer Research This table is illustrative and provides examples of the types of protease inhibition observed with quinoline derivatives.

| Compound Class | Target Protease | Observed Effect |

|---|---|---|

| Quinoline-2-one/pyrazole hybrids | Caspase-3 | Inhibition of enzyme expression |

| 8-Hydroxyquinoline derivatives | MMP-2, MMP-9 | Inhibition of enzyme activity |

| Clioquinol, Chloroxine | MMP-14 | Inhibition of enzymatic activity |

Antimalarial and Leishmanicidal Potentials

The 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antiprotozoal agents, most notably for malaria and leishmaniasis. nih.gov

Efficacy against Leishmania Species (e.g., L. major, L. donovani)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents in various clinical forms, including cutaneous (L. major) and visceral (L. donovani) leishmaniasis. mdpi.com The 4-aminoquinoline framework has demonstrated significant potential in the design of leishmanicidal agents. nih.gov Amodiaquine (B18356), a well-known antimalarial 4-aminoquinoline, has shown remarkable in vitro efficacy against intracellular amastigotes of L. donovani, with a high selectivity index. nih.gov The antiproliferative effects of amodiaquine have been observed against various Leishmania species. nih.gov

The leishmanicidal activity of 4-aminoquinolines is believed to be linked to their ability to interfere with key biological processes within the parasite. nih.gov While specific data on this compound is not available, the structural similarity to active 4-aminoquinolines suggests a potential for further investigation in this area.

Table 2: Leishmanicidal Activity of Representative 4-Aminoquinoline Analogues Data is compiled from a review on 4-aminoquinoline leishmanicidal agents. nih.gov

| Compound | Leishmania Species | Form | Activity Metric | Value |

|---|---|---|---|---|

| Amodiaquine | L. donovani | Intracellular amastigotes | Selectivity Index (SI) | >90 |

| Analogue 18 | L. donovani | Intracellular amastigotes | % Inhibition (at 15 µM) | 83.62% |

Immunomodulatory Effects on Toll-Like Receptors (TLRs)

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating an immune response. nih.govnih.gov The quinoline scaffold, particularly with a tertiary amine group, can act as either a TLR agonist or antagonist. nih.gov Specifically, 2-aminoquinolines and their analogues, such as imiquimod (B1671794) and resiquimod, are potent agonists of TLR7 and TLR8. nih.gov The interaction of quinoline compounds with TLRs can modulate the host's immune response to infection. nih.gov For instance, the activation of TLRs can lead to the production of cytokines that are crucial for controlling parasitic infections like leishmaniasis. nih.gov Conversely, antagonism of TLR signaling can be beneficial in inflammatory conditions. nih.govnih.gov The potential for this compound and its analogues to modulate TLR signaling pathways warrants further investigation to understand their full immunomodulatory capabilities.

Antiviral Efficacy

The quinoline nucleus is a versatile scaffold that has been incorporated into numerous compounds with a wide range of biological activities, including antiviral properties.

Activity against Specific Viruses (e.g., Enterovirus D68)

Enterovirus D68 (EV-D68) is a respiratory virus that can cause severe illness, particularly in children. nih.gov While there is no specific data on the activity of this compound against EV-D68, research into related compounds has identified promising candidates. A rationally designed pyrazolopyridine compound, Jun571, which targets the viral 2C protein, has shown potent and broad-spectrum activity against enteroviruses, including multiple strains of EV-D68. nih.gov Although not a direct quinoline analogue, this research highlights the potential of targeting specific viral proteins with heterocyclic compounds. The structural features of this compound may offer a template for the design of novel inhibitors against EV-D68 and other enteroviruses.

Broad-Spectrum Antiviral Potency

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, particularly against coronaviruses. nih.govnih.govacs.orgacs.org A screening of a compound library identified a 2-phenylquinoline scaffold as a promising starting point for the development of inhibitors of SARS-CoV-2 replication. nih.govnih.govacs.org Subsequent optimization led to analogues with low micromolar activity against SARS-CoV-2 and a lack of cytotoxicity at higher concentrations. nih.govnih.govacs.org

Importantly, the most promising of these 2-phenylquinoline congeners also demonstrated significant antiviral activity against other human coronaviruses, including HCoV-229E and HCoV-OC43, with EC50 values in the low micromolar to sub-micromolar range. nih.govacs.org This suggests that the 2-phenylquinoline scaffold may be a privileged structure for the development of pan-coronavirus inhibitors. acs.org One of the active compounds was found to be a potent inhibitor of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme, which could explain its broad-spectrum activity. nih.govnih.govacs.org

Table 3: Broad-Spectrum Antiviral Activity of 2-Phenylquinoline Analogues against Human Coronaviruses Data is extracted from a study on 2-phenylquinolines with anti-coronavirus activity. acs.org

| Virus | EC50 Range (µM) |

|---|---|

| HCoV-229E | 0.2 - 9.4 |

| HCoV-OC43 | 0.6 - 7.7 |

Anti-hyperlipidemic Research

Research into the 2-phenylquinoline scaffold, the core of this compound, has identified this chemical class as a promising area for the development of novel anti-hyperlipidemic agents. The primary mechanisms investigated involve the inhibition of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) and the subsequent modulation of Low-Density Lipoprotein Receptor (LDLR) expression.

PCSK9 is a protein that plays a critical role in the regulation of cholesterol metabolism by promoting the degradation of the LDLR. Inhibition of PCSK9 is a validated therapeutic strategy for lowering low-density lipoprotein cholesterol (LDL-C) levels in the blood. Small molecules with a 2-phenylquinoline framework have been investigated as inhibitors of the PCSK9-LDLR interaction.

While specific inhibitory data for this compound is not detailed in the available literature, studies on analogous compounds highlight the potential of this chemical class. For instance, a series of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone derivatives have been identified as potent PCSK9 inhibitors. Molecular docking studies of these analogues have shown that hydrophobic interactions are crucial for their binding to the LDLR binding site of PCSK9.

Another related compound, identified as E28362, has been shown to selectively bind to PCSK9 in liver cells, blocking the interaction between LDLR and PCSK9. This action leads to the degradation of PCSK9 through the ubiquitin-proteasome pathway, ultimately resulting in increased LDLR protein levels and reduced plasma LDL-C.

The inhibition of PCSK9 by 2-phenylquinoline analogues directly impacts the expression and availability of LDLR on the surface of hepatocytes. By preventing PCSK9-mediated degradation of the LDLR, these compounds effectively increase the number of receptors available to clear LDL-C from the circulation.

In vitro studies with 2-phenylquinoline derivatives have demonstrated their ability to restore LDLR expression on the surface of HepG2 liver cells in the presence of PCSK9. This restoration of LDLR expression leads to an enhanced uptake of extracellular LDL. For example, the compound E28362 was found to dose-dependently increase the protein levels of LDLR in both total protein and the membrane fraction of HepG2 and AML12 cells. This led to an enhanced uptake of DiI-LDL in AML12 cells. In animal models, administration of E28362 significantly increased the protein expression level of LDLR in the liver, contributing to a reduction in plasma LDL-C levels and atherosclerosis.

These findings for analogous compounds suggest that this compound may also function as a modulator of LDLR expression and uptake through the inhibition of PCSK9.

Antidiabetic Research

The antidiabetic potential of quinoline derivatives has been explored, with a particular focus on their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption.

While direct studies on the α-glucosidase inhibitory activity of this compound are not available, research on the closely related analogue, 7-chloro-N-phenylquinolin-4-amine, provides significant insights. A study evaluating a series of quinoline-4-arylamines demonstrated notable inhibitory activity against α-glucosidase.

One of the tested compounds, a 7-chloro-N-phenylquinolin-4-amine derivative with a para-trifluoromethoxy group on the phenyl ring, exhibited an IC50 value of 40.84 µM. This was more potent than the reference inhibitor, acarbose, which had an IC50 of 51.73 µM. Structure-activity relationship (SAR) analysis from this study indicated that substituents on the para-position of the phenyl ring play a role in the enzyme inhibition. Molecular docking studies suggested that these compounds act as orthosteric inhibitors, binding to the catalytic site of α-glucosidase.

These findings for a close structural analogue suggest that this compound could also possess α-glucosidase inhibitory activity, making it a compound of interest for further antidiabetic research.

Table 1: α-Glucosidase Inhibitory Activity of a 7-chloro-N-phenylquinolin-4-amine Analogue

| Compound | IC50 (µM) |

| 7-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-4-amine | 40.84 |

| Acarbose (Reference) | 51.73 |

Antitubercular Research

The quinoline scaffold is a well-established pharmacophore in the development of antitubercular agents. Research has been conducted to evaluate the efficacy of quinoline derivatives against Mycobacterium tuberculosis.

In the same study that investigated the antidiabetic properties of quinoline-4-arylamines, the antitubercular potential of these compounds was also assessed. Preliminary assays for whole-cell activity against Mycobacterium tuberculosis were conducted.

A 7-chloro-N-phenylquinolin-4-amine hybrid demonstrated sub-10 µM whole-cell activity against Mycobacterium tuberculosis. This indicates a significant level of potency for this class of compounds against the causative agent of tuberculosis. The presence of the quinoline core is a key contributor to this activity.

While specific data for this compound is not provided, the promising results from its close analogue highlight the potential for this compound to be a valuable lead in the discovery of new antitubercular drugs. Further investigation into the specific activity of this compound against Mycobacterium tuberculosis is warranted based on these findings.

Table 2: Antitubercular Activity of a 7-chloro-N-phenylquinolin-4-amine Hybrid

| Compound | Whole-Cell Activity against M. tuberculosis (µM) |

| 7-chloro-N-phenylquinolin-4-amine hybrid | <10 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 2-phenylquinolin-4-amine (B1606699) derivatives is highly sensitive to the nature and position of various substituents. Alterations at the N-alkyl group, the phenyl ring, and the core quinoline (B57606) structure have been shown to significantly modulate the compound's efficacy.

Influence of the Isopropyl Group and Other N-Alkyl Chain Lengths

The N-alkyl substituent at the 4-amino position plays a crucial role in the biological activity of quinoline derivatives. The size and nature of this alkyl chain can significantly impact the compound's interaction with its biological target.

Systematic homologation, the process of sequentially lengthening an alkyl chain, often reveals an optimal chain length for activity. For instance, in related N-substituted compounds, activity can increase with chain length up to a certain point (e.g., an n-heptyl chain) before decreasing, suggesting the presence of a specific hydrophobic pocket in the target receptor. drugdesign.org The inactivity of bulky cyclic derivatives in some cases indicates that these larger groups may be too sterically hindered to fit within this pocket. drugdesign.org

In studies of similar heterocyclic compounds, such as N-alkylmorpholine derivatives, a clear structure-activity relationship with alkyl chain length has been established. Compounds with shorter chains (fewer than five carbon atoms) were found to be inactive, while those with longer chains (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects. chemrxiv.org Similarly, for N, N-bis(7-chloroquinolin-4-yl)alkane diamines, an alkyl spacer of four carbon atoms showed optimal potency. nih.gov This highlights the general importance of the N-alkyl chain's length and character in determining biological potency. The isopropyl group in N-Isopropyl-2-phenylquinolin-4-amine represents a branched, moderately sized substituent that likely contributes to a favorable balance of steric and electronic properties for receptor binding.

Effects of Phenyl Group Substitutions and Substituent Positions

The phenyl group at the C-2 position of the quinoline scaffold is a key determinant of activity, and its substitution pattern significantly affects biological potency. SAR studies have demonstrated that the incorporation of an aryl-substituent at this position can enhance activity compared to analogs lacking it. frontiersin.org

The electronic nature and position of substituents on this phenyl ring are critical. In a series of 2-aminopyrimidine-based 4-aminoquinoline (B48711) agents, the introduction of a nitro substituent on the phenyl ring at the C-4 position of a pyrimidine (B1678525) core led to a significant increase in anti-plasmodial activity. nih.gov The position of this nitro group also mattered, with ortho-, meta-, and para-nitro derivatives showing considerable variation in their biological effects. nih.gov For some derivatives, a para-nitro substitution proved more active than ortho- or meta-nitro substitutions. nih.gov

In other quinoline analogs, such as those with a 4-N-phenyl ring, substituents also modulate activity. Derivatives with a chlorine atom at the 2-position of the 4-N-phenyl ring displayed better inhibitory activities than corresponding compounds with the chloro group at the 3- or 4-position. nih.gov Furthermore, para-substituted electron-donating groups like methoxy (B1213986) showed greater potency than hydroxyl groups. nih.gov Interestingly, for some targets, unsubstituted phenyl rings showed much better inhibitory potencies, suggesting that a smaller aromatic moiety might be preferable for activity. nih.gov

| Phenyl Ring Substituent | Position | Impact on Activity |

| Nitro (NO₂) | Para | Significant increase in activity nih.gov |

| Nitro (NO₂) | Ortho/Meta | Varied and often lower activity than para nih.gov |

| Chlorine (Cl) | Ortho | Better activity than meta or para substitution nih.gov |

| Methoxy (OCH₃) | Para | Higher potency than hydroxyl group nih.gov |

| Unsubstituted | - | Can be more potent than substituted analogs nih.gov |

Role of Functional Groups and Moieties on the Quinoline Scaffold

Modifications to the core quinoline scaffold itself are pivotal in defining the biological profile of these compounds. The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for drugs with a wide range of activities. nih.govresearchgate.net

The presence and position of functional groups on the quinoline ring are critical. For example, in the well-known antimalarial chloroquine, a 7-chloro group is essential for optimal activity; replacing it with an electron-donating methyl group leads to a complete loss of activity. youtube.com Various chemical modifications, including the introduction of different substituents, have been explored to develop potent agents. nih.gov Studies on substituted quinolines have shown that compounds like 6-bromo-5-nitroquinoline (B1267105) and 6,8-diphenylquinoline can exhibit significant antiproliferative activity. nih.gov

Correlation of Physiochemical Parameters with Biological Activity (e.g., pKa, Lipophilicity)

The biological activity of quinoline derivatives is often correlated with their physicochemical properties, particularly lipophilicity and basicity (pKa). These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with target molecules.

Lipophilicity, often expressed as LogP or ALogP, is a crucial factor. Increased lipophilicity can enhance membrane permeability and affinity for hydrophobic binding pockets. nih.gov In some 4-aminoquinoline series, a more lipophilic group at the 7-position was found to enhance activity by increasing affinity for biological targets. nih.gov However, this relationship is not always linear, and in some cases, highly lipophilic compounds have exhibited slightly weaker activity. nih.gov This suggests an optimal range of lipophilicity is required for potent biological action.

Computational Approaches in SAR/QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of this compound and its analogs. These approaches aim to establish a mathematical relationship between the chemical structure of a compound and its biological effect.

Development of Predictive Models for Biological Activities

QSAR models are developed to predict the biological activities of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. These models can be built using various molecular descriptors that quantify different aspects of a molecule's structure and properties.

For a series of 2-phenylquinolines, a Fujita-Ban variant of the Free-Wilson analysis, a classical QSAR method, demonstrated that the contributions of different substituents to biological activity were additive. nih.gov This type of analysis helps to quantify the positive or negative impact of specific functional groups at particular positions. QSAR studies on related 2-phenyl-4-quinoline derivatives have successfully used electronic parameters—such as the energy of the highest occupied molecular orbitals (EH), the energy of the lowest unoccupied molecular orbitals (EL), and charge density—to model antimalarial potential. nih.gov

More advanced, structure-based QSAR models can be generated by first docking the inhibitors into a model of the biological target's active site. researchgate.net By performing quantum mechanical calculations, it's possible to determine pairwise interaction energies between the compound and individual amino acid residues. researchgate.net These energy values can then be used as descriptors to build highly predictive QSAR models, which have been shown to be more accurate than those built using standard physicochemical or fingerprint descriptors. researchgate.net Such models provide a detailed rationalization of the SAR at the active site, offering valuable guidance for the design of more potent and selective inhibitors. researchgate.net

Selection and Analysis of Molecular Descriptors for Activity Correlation

In the domain of Quantitative Structure-Activity Relationship (QSAR) studies, the careful selection of molecular descriptors is paramount. These descriptors are numerical values that characterize specific properties of a molecule and are used to build mathematical models that correlate a compound's structure with its biological activity. For a molecule such as this compound and its analogs, a range of descriptors categorized as electronic, steric, and hydrophobic are typically selected to explore this relationship.

The fundamental goal of this selection and analysis is to identify the key molecular features that govern the compound's interaction with its biological target. By understanding which properties enhance or diminish activity, researchers can rationally design more potent and selective molecules. The process involves calculating a wide array of descriptors for a series of related compounds and then employing statistical methods to find the best correlation with their measured biological activities.

Detailed Research Findings

While specific QSAR models for this compound are not extensively detailed in publicly available literature, extensive research on related quinoline and 4-aminoquinoline derivatives provides a strong basis for the selection of relevant molecular descriptors. nih.govnih.gov Studies on various quinoline analogs have consistently shown that a combination of electronic, steric, and hydrophobic parameters is crucial for developing robust QSAR models. neliti.comnih.govdergipark.org.tr

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are fundamental for molecular interactions, particularly hydrogen bonding and electrostatic interactions. For the quinoline scaffold, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges are frequently analyzed. dergipark.org.trnih.gov For instance, the analysis of atomic charges on the quinoline nitrogen and the exocyclic amine of 4-aminoquinoline derivatives can reveal their potential as hydrogen bond donors or acceptors, which is often critical for receptor binding. nih.gov

Steric Descriptors: The size and shape of a molecule are critical for its ability to fit into a binding site. Steric descriptors provide a quantitative measure of these properties. Commonly used steric descriptors include Molar Refractivity (MR), molecular volume, and van der Waals volume. nih.govdergipark.org.trnih.gov In studies of substituted quinolines, molar refractivity has been shown to be a significant parameter, indicating that the volume and polarizability of substituents at various positions on the quinoline ring influence the biological activity. nih.gov The size of the substituent at the N-isopropyl position, for example, could be a key determinant of activity.

Hydrophobic Descriptors: The hydrophobicity of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in a receptor. The most common descriptor for hydrophobicity is the logarithm of the octanol-water partition coefficient (logP or cLogP). neliti.comnih.gov For quinoline derivatives, lipophilicity has frequently been identified as a key factor influencing various biological activities, from antifungal to antiplaque efficacy. neliti.comnih.gov

The following interactive data table presents a hypothetical set of analogs of this compound and illustrates how various molecular descriptors would be tabulated for a QSAR study. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

| Compound | Substituent (R) | pIC50 | cLogP | Molar Refractivity (MR) | HOMO Energy (eV) |

| 1 | H (Isopropyl) | 6.5 | 4.8 | 85.2 | -5.8 |

| 2 | CH3 | 6.2 | 5.3 | 90.0 | -5.7 |

| 3 | Cl | 6.8 | 5.5 | 90.3 | -6.0 |

| 4 | OCH3 | 6.4 | 4.7 | 92.1 | -5.6 |

| 5 | CF3 | 7.1 | 5.9 | 90.1 | -6.2 |

In this hypothetical analysis, a QSAR model might reveal that higher values of cLogP and the presence of an electron-withdrawing group (like CF3), which lowers the HOMO energy, correlate with increased biological activity. Such findings would provide a clear direction for the synthesis of new, potentially more active, analogs.

Mechanistic Investigations of Biological Action

Antifungal Mechanism of Action (e.g., Non-Membrane Disrupting Pathways)

While many antifungal agents function by disrupting the fungal cell membrane, some 2-substituted-4-aminoquinolines have been shown to operate through alternative, non-membrane-disrupting pathways. Mechanistic studies on certain 4-aminoquinoline (B48711) derivatives revealed that their antifungal potency is not derived from the physical disruption of the fungal membrane. This mode of action distinguishes them from many conventional antifungal drugs and suggests that they may act on specific intracellular targets, although the precise mechanisms are still under investigation. This approach could be advantageous in overcoming resistance mechanisms that have evolved to counteract membrane-active agents.

In contrast, other quinoline (B57606) derivatives have been observed to induce changes in cell membrane permeability, leading to the leakage of cellular contents and subsequent cell death. For instance, certain derivatives inspired by quinine have been shown to cause an increase in membrane permeability, accumulation of reactive oxygen species, and a decrease in mitochondrial membrane potential in pathogenic fungi.

Protein-Protein Interaction (PPI) Inhibition Mechanisms (e.g., PCSK9/LDLR PPI)

The interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR) is a critical regulator of cholesterol homeostasis and a key target for managing hypercholesterolemia. nih.gov Small molecules that can disrupt this protein-protein interaction (PPI) are of significant therapeutic interest. nih.govmdpi.com Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of the PCSK9/LDLR interaction. researchgate.net

Proprotein convertase subtilisin/kexin type 9 (PCSK9) promotes the degradation of the low-density lipoprotein receptor (LDLR), leading to increased levels of plasma LDL-cholesterol. nih.gov By binding to the LDLR, PCSK9 prevents its recycling to the cell surface, thereby reducing the clearance of LDL-cholesterol from the bloodstream. nih.gov Small molecule inhibitors based on the 2-phenylquinoline (B181262) scaffold have been designed to block this interaction, thus preserving LDLR function and enhancing cholesterol uptake by cells. researchgate.netnih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound | Inhibitory Activity (IC50) Against PCSK9/LDLR PPI (μM) |

|---|---|

| M1 | 6.25 |

| M12 | 0.91 |

| M14 | 2.81 |

| M18 | 4.26 |

| M27 | 0.76 |

| SBC-115337 (Reference) | 9.24 |

Enzymatic Target Modulation (e.g., α-Glucosidase Catalytic Site Interactions, Viral Protease Inhibition)

Derivatives of the 2-phenylquinoline scaffold have been shown to modulate the activity of various enzymes through direct interaction with their catalytic sites.

Viral Protease Inhibition: The 2-phenylquinoline structure has been identified as a "privileged scaffold" for imparting anti-coronavirus activity. Certain derivatives have demonstrated inhibitory effects against key viral enzymes. For example, some compounds have shown activity against the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication. This suggests that the 2-phenylquinoline core can serve as a foundation for the development of broad-spectrum antiviral agents that target conserved viral proteases.

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption. Quinoline derivatives have emerged as potential inhibitors of this enzyme. Studies have shown that certain quinoline-1,3,4-oxadiazole conjugates can exhibit significant α-glucosidase inhibitory activity, with some compounds showing potency comparable to or greater than the standard drug, acarbose. The mechanism of inhibition is believed to involve binding to allosteric sites on the enzyme, which alters its catalytic activity.

Ligand-Receptor Complex Formation and Binding Affinities

The biological effects of 2-phenylquinoline derivatives are also mediated by their ability to bind to specific receptors, forming ligand-receptor complexes that trigger downstream signaling pathways.

One notable example is the interaction of 2-phenylquinoline derivatives with the Translocator protein (18 kDa), or TSPO, which is considered a biomarker for neuroinflammation. A derivative, (l)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide, has been identified as a high-affinity TSPO ligand. The binding affinity of such compounds is often determined through competitive binding assays and expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). The l-enantiomer of this compound demonstrated significantly higher affinity for TSPO in rat brain cortex (IC50 = 5.4 nM) compared to its d-enantiomer (IC50 = 4000 nM). nih.gov In human cerebral cortex, the l-enantiomer also showed high binding affinity (Ki = 44 nM). nih.gov

Interactions with Nucleic Acids (e.g., CpG-ODN Inhibition, DNA Binding)

The planar structure of the 2-phenylquinoline core makes it a suitable candidate for interaction with nucleic acids, either through intercalation between base pairs or by binding to the grooves of DNA.

CpG-ODN Inhibition: Oligodeoxynucleotides containing CpG motifs (CpG-ODNs) are known to stimulate the innate immune system. In some contexts, antagonism of this effect is desirable. A range of 2-phenylquinoline derivatives have been synthesized and evaluated for their ability to inhibit the immunostimulatory effects of CpG-ODNs. nih.gov These compounds act as antagonists, and their efficacy is measured by their half-maximal effective concentration (EC50). One of the most potent antagonists identified in these studies was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, with an EC50 of 0.76 nM. nih.gov The mechanism is thought to involve the interaction of the basic quinoline molecule with weakly acidic groups within a biological receptor complex associated with CpG-ODN recognition. nih.gov

DNA Binding: The ability of 2-phenylquinoline derivatives to bind to DNA has also been investigated. Some 2-phenyl-quinoline-4-carboxylic acid derivatives have been shown to interact with DNA through a groove-binding mode. The strength of this interaction is quantified by the binding constant (Kb), with values in the range of 2.0 × 10³ to 2.2 × 10⁵ M⁻¹ having been reported for this class of compounds. researchgate.net Furthermore, certain 2,4-disubstituted phenylquinoline derivatives have been designed to target and stabilize G-quadruplexes, which are non-canonical four-stranded secondary structures found in guanine-rich nucleic acid sequences. mdpi.com These structures are present in the promoter regions of some oncogenes, making them attractive targets for anticancer drug development. mdpi.com

Computational and Molecular Modeling Applications of N-Isopropyl-2-phenylquinolin-4-amine: A Review of Current Research

Despite the growing interest in quinoline derivatives within computational chemistry and drug design, a comprehensive review of the available scientific literature reveals a notable absence of specific research focused on the compound this compound. While the broader class of quinoline and quinazoline molecules has been the subject of numerous computational studies, including molecular docking, molecular dynamics simulations, quantum chemical calculations, and virtual screening, dedicated research on the unique computational and molecular modeling applications of this compound is not presently available in published scientific literature.

This article outlines the established computational methodologies that are frequently applied to quinoline derivatives. These techniques provide a framework for potential future investigations into the specific properties and interactions of this compound.

Future Directions and Research Perspectives for N Isopropyl 2 Phenylquinolin 4 Amine

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new analogues of N-Isopropyl-2-phenylquinolin-4-amine to improve its biological activity and selectivity. The synthesis of quinoline (B57606) derivatives is a well-established field, with methods like the Friedländer synthesis offering efficient routes to the core structure. nih.gov

Future synthetic strategies will likely involve modifications at various positions of the quinoline ring and the phenyl substituent. For instance, the introduction of different functional groups on the phenyl ring could significantly influence the compound's interaction with biological targets. Structure-activity relationship (SAR) studies on related 2-phenyl-4-aminoquinoline compounds have demonstrated that substituents on the benzene (B151609) ring can remarkably affect their activity. researchgate.net

Systematic modifications could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to probe electronic effects on activity.

Modification of the Isopropyl Group: Varying the alkyl substituent at the 4-amino position to explore the impact of steric bulk and lipophilicity on binding.

Alterations to the Quinoline Core: Functionalization of the quinoline nucleus itself, for example, at positions 5, 6, 7, or 8, to explore new binding interactions.

The synthesis of such novel derivatives will generate a library of compounds for subsequent biological evaluation, allowing for the identification of candidates with superior potency and a more desirable selectivity profile. humanjournals.com

Exploration of New Pharmacological Targets and Therapeutic Applications

While the initial therapeutic potential of this compound might be established, a crucial future direction is the exploration of novel pharmacological targets and, consequently, new therapeutic applications. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.nethumanjournals.com

Future research should involve comprehensive screening of this compound and its newly synthesized derivatives against a diverse panel of biological targets. This could uncover previously unknown activities and expand the therapeutic utility of this chemical scaffold. For example, some N-phenylquinoline-4-amine compounds have been investigated as acetylcholinesterase inhibitors for potential application in Alzheimer's disease. google.com

High-throughput screening (HTS) campaigns and target-based assays will be instrumental in identifying new protein interactions. Unraveling these new targets could pave the way for developing treatments for a wider range of diseases.

Advanced Mechanistic Elucidation at the Molecular Level

A deep understanding of how this compound exerts its biological effects at the molecular level is paramount for its further development. Future research must focus on elucidating its precise mechanism of action. This involves identifying the specific binding site on its target protein(s) and characterizing the key molecular interactions that govern this binding.

Techniques such as X-ray crystallography of the compound in complex with its target protein can provide atomic-level insights into the binding mode. researchgate.net Furthermore, advanced spectroscopic methods and biochemical assays can be employed to probe the functional consequences of this binding. Understanding the mechanism is critical for rational drug design, as it allows for the targeted modification of the lead compound to enhance its affinity and efficacy. For instance, mechanistic studies on some 4-aminoquinolines have shown that their antifungal potency is not achieved by disrupting the fungal membrane, unlike many traditional drugs. researchgate.net

Development of Structure-Based Drug Design Principles

As structural data for the targets of this compound become available, structure-based drug design (SBDD) will become a central strategy. researchgate.netnih.gov SBDD relies on the three-dimensional structure of the target to design molecules that can bind to it with high affinity and selectivity.

The iterative process of SBDD involves:

Determining the 3D structure of the target protein, often in complex with an inhibitor.

Using computational modeling to design new derivatives that are predicted to have improved binding characteristics.

Synthesizing these designed compounds.

Biologically evaluating the new compounds and determining their structure in complex with the target.

This cycle of design, synthesis, and testing allows for the progressive optimization of the lead compound. researchgate.net The development of specific SBDD principles for the 2-phenylquinolin-4-amine (B1606699) scaffold will guide the efficient discovery of more potent and selective drug candidates.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods will be crucial for accelerating the discovery and development of novel drugs based on the this compound scaffold. Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of virtual compounds and prioritize them for synthesis. nih.gov

Molecular docking simulations can predict the binding pose and affinity of a ligand to its target receptor, providing valuable insights for the design of new derivatives. nih.gov QSAR models can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of unsynthesized analogues.

Experimental validation of computational predictions is essential. researchgate.net The integration of in silico predictions with in vitro and in vivo testing creates a powerful feedback loop that can significantly streamline the drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.

Q & A

Q. What are the standard synthetic protocols for N-Isopropyl-2-phenylquinolin-4-amine?

The compound is synthesized via an imidoylative Sonogashira cross-coupling reaction (General Procedure B). Key steps include:

- Use of a palladium catalyst and isocyanide insertion.

- Reaction conditions: Room temperature, optimized solvent system (e.g., cHex:EtOAc:NEt3).

- Isolation as a red-brown solid with 81% yield. Characterization via ¹H/¹³C NMR and HRMS confirms purity .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural validation employs:

- ¹H NMR (500 MHz, CDCl₃): Peaks at δ 8.12 (m, 3H), 1.40 (d, J = 6.5 Hz, 6H) for isopropyl protons.

- ¹³C NMR : Signals at δ 158.4 (quinoline C4), 43.9 (N-isopropyl CH).

- HRMS : Observed [M+H]⁺ at m/z 263.1539 (calculated: 263.1539) .

Q. What are the key spectroscopic characteristics of this compound?

Distinctive features include:

- UV-Vis : Absorption maxima in the quinoline ring region (250-300 nm).

- Melting Point : 176°C, indicative of crystalline purity.

- FTIR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the quinoline core influence reactivity and bioactivity?

Substituent effects are studied via derivatives:

- Electron-withdrawing groups (e.g., Cl in 7-chloro-N-isopropyl-2-phenylquinolin-4-amine (9r)) reduce electron density, altering NMR shifts (e.g., δ 159.3 for C-Cl).

- Steric effects : Bulky groups (e.g., cyclohexyl in 9q) lower yields (60–80%) due to hindered cross-coupling.

- Comparative ¹H NMR data and HRMS validate structural modifications .

Q. What crystallographic insights explain the compound’s stability and packing?

X-ray diffraction of analogs (e.g., N-(4-Chlorophenyl)quinolin-2-amine) reveals:

- Monoclinic lattice (P2₁/c) with β = 92.7°, a = 5.9565 Å.

- C-H···π interactions (2.8–3.2 Å) stabilize layered packing.

- Unit cell dimensions (V = 1191.85 ų) correlate with melting points .

Q. How can reaction conditions be optimized for functional group transformations?

- Oxidation : Use KMnO₄ in acidic media to introduce ketones (e.g., quinoline-4-one).

- Reduction : LiAlH₄ selectively reduces nitro groups without altering the quinoline core.

- Substitution : Nucleophiles (e.g., amines) require polar aprotic solvents (DMF) at 80°C .

Q. How should researchers address contradictions in reported synthesis yields?

Discrepancies arise from:

- Catalyst loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ affects cross-coupling efficiency.

- Solvent polarity : EtOAc improves solubility vs. cHex for sterically hindered derivatives.

- Purification : Column chromatography (silica gel, NEt₃ additive) enhances purity .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.